molecular formula C21H21NO2S2 B189190 Tosyliminodibenzylsulfur(IV) CAS No. 3249-66-9

Tosyliminodibenzylsulfur(IV)

Cat. No. B189190
CAS RN: 3249-66-9
M. Wt: 383.5 g/mol
InChI Key: YDRMOPAGTSDCFH-UHFFFAOYSA-N
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Description

Tosyliminodibenzylsulfur(IV) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a sulfonamide derivative that contains an imine functional group and two benzyl groups. Tosyliminodibenzylsulfur(IV) is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

Tosyliminodibenzylsulfur(IV) has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It works by binding to the cell membrane and causing structural damage, leading to cell death. The imine functional group in Tosyliminodibenzylsulfur(IV) is believed to play a crucial role in its mechanism of action.

Biochemical And Physiological Effects

Tosyliminodibenzylsulfur(IV) has been shown to have low toxicity in animal models, making it a potential candidate for further development. It has been studied for its potential use as an antifungal agent, and has been shown to be effective against various strains of fungi. Tosyliminodibenzylsulfur(IV) has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One advantage of Tosyliminodibenzylsulfur(IV) is its low toxicity, which makes it a potential candidate for further development. It is also relatively easy to synthesize using various methods, making it accessible to researchers. However, one limitation of Tosyliminodibenzylsulfur(IV) is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on Tosyliminodibenzylsulfur(IV). One area of research could focus on its potential use as an antifungal agent, particularly in the treatment of fungal infections in humans. Another area of research could focus on its potential use as a ligand in coordination chemistry, where it could be used to synthesize new compounds with unique properties. Additionally, further research could be conducted on the mechanism of action of Tosyliminodibenzylsulfur(IV) to gain a better understanding of how it works and how it could be optimized for various applications.

Synthesis Methods

Tosyliminodibenzylsulfur(IV) can be synthesized using various methods, including the reaction of tosyl chloride with benzylamine, followed by the reaction of the resulting tosylbenzylamine with sulfur dioxide. Another method involves the reaction of benzylamine with sulfur dioxide and tosyl chloride. The resulting product is purified using recrystallization or chromatography.

Scientific Research Applications

Tosyliminodibenzylsulfur(IV) has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a precursor for the synthesis of other compounds. Tosyliminodibenzylsulfur(IV) has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

3249-66-9

Product Name

Tosyliminodibenzylsulfur(IV)

Molecular Formula

C21H21NO2S2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(dibenzyl-λ4-sulfanylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H21NO2S2/c1-18-12-14-21(15-13-18)26(23,24)22-25(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3

InChI Key

YDRMOPAGTSDCFH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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